molecular formula C9H10BrNO4S B6143202 2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate CAS No. 749902-86-1

2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate

Cat. No. B6143202
CAS RN: 749902-86-1
M. Wt: 308.15 g/mol
InChI Key: NMSHYUGFGVPXST-UHFFFAOYSA-N
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Description

2,4-Dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate (2,4-DMABTDC) is an organobromine compound used in scientific research. It is a heterocyclic compound with a five-membered thiophene ring and two carboxylate groups. The compound has a wide range of applications in scientific research due to its unique properties and structure.

Scientific Research Applications

2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate has many applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as 2-aryl-4-methylthiophene-3-carboxylic acid derivatives and 2-arylthiophene-3-carboxamides. It has also been used as a catalyst for the synthesis of 5-substituted 2-thiophenecarboxamides and 2-thiophenecarboxylic acid derivatives. In addition, it has been used as a building block for the synthesis of various heterocyclic compounds, such as 2-amino-4-methylthiophene-3-carboxamides, 2-amino-4-methylthiophene-3-carboxylic acid derivatives, and 2-amino-5-methylthiophene-3-carboxamides.

Mechanism of Action

The mechanism of action of 2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate is not yet fully understood. However, it is believed to be involved in the formation of covalent bonds between molecules, which can lead to the formation of new compounds. In addition, it is believed to be involved in the formation of hydrogen bonds, which can lead to the formation of new compounds as well.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed to be involved in the formation of covalent bonds, which can lead to the formation of new compounds. In addition, it is believed to be involved in the formation of hydrogen bonds, which can lead to the formation of new compounds as well.

Advantages and Limitations for Lab Experiments

2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate has many advantages for use in laboratory experiments. It is a highly stable compound and has a low melting point, making it easy to handle and store. In addition, it is a low-cost compound, making it an attractive option for many scientists. However, this compound is not suitable for use in human trials due to its potential toxicity.

Future Directions

There are many potential future directions for 2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate. One potential direction is to explore its use as a catalyst for the synthesis of other compounds. Additionally, further research into its biochemical and physiological effects could lead to new applications in drug development. Another potential direction is to explore its use as a building block for the synthesis of heterocyclic compounds. Finally, further research into its mechanism of action could lead to new insights into the formation of covalent and hydrogen bonds.

Synthesis Methods

2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate can be synthesized from 2,4-dimethyl-5-amino-3-thiophenecarboxylic acid (DMAATC) and bromoacetic acid. The reaction involves the condensation of the two compounds in the presence of a base, such as sodium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The reaction is carried out at a temperature of 80°C and the product is purified by recrystallization.

properties

IUPAC Name

dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4S/c1-14-8(12)5-4(3-10)6(9(13)15-2)16-7(5)11/h3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSHYUGFGVPXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1CBr)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601176161
Record name 2,4-Dimethyl 5-amino-3-(bromomethyl)-2,4-thiophenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601176161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

749902-86-1
Record name 2,4-Dimethyl 5-amino-3-(bromomethyl)-2,4-thiophenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749902-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl 5-amino-3-(bromomethyl)-2,4-thiophenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601176161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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